n-(2-(Difluoromethoxy)phenyl)thiophene-2-carboxamide
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Overview
Description
n-(2-(Difluoromethoxy)phenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, with the molecular formula C12H9F2NO2S, has garnered interest due to its potential biological activities and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Difluoromethoxy)phenyl)thiophene-2-carboxamide typically involves the condensation of 2-(difluoromethoxy)aniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
n-(2-(Difluoromethoxy)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can further undergo functionalization to yield a variety of biologically active compounds .
Scientific Research Applications
n-(2-(Difluoromethoxy)phenyl)thiophene-2-carboxamide has several scientific research applications:
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of n-(2-(Difluoromethoxy)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
2-(Difluoromethoxy)aniline: Lacks the thiophene ring, leading to different reactivity and applications.
N-(2-Methoxyphenyl)thiophene-2-carboxamide: Similar structure but with a methoxy group instead of a difluoromethoxy group, affecting its electronic properties.
Uniqueness
n-(2-(Difluoromethoxy)phenyl)thiophene-2-carboxamide is unique due to the presence of both the difluoromethoxy group and the thiophene ring. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile building block in synthetic chemistry and its biological activities .
Properties
Molecular Formula |
C12H9F2NO2S |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-12(14)17-9-5-2-1-4-8(9)15-11(16)10-6-3-7-18-10/h1-7,12H,(H,15,16) |
InChI Key |
ATJBIQLRCBYNBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC(F)F |
Origin of Product |
United States |
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